molecular formula C8H8N2O B159181 1-Methyl-2-benzimidazolinone CAS No. 1849-01-0

1-Methyl-2-benzimidazolinone

Cat. No.: B159181
CAS No.: 1849-01-0
M. Wt: 148.16 g/mol
InChI Key: PYEHNKXDXBNHQQ-UHFFFAOYSA-N
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Description

1-Methyl-2-benzimidazolinone is a heterocyclic organic compound with the molecular formula C₈H₈N₂O. It is a derivative of benzimidazole, characterized by a fused benzene and imidazole ring structure with a methyl group attached to the nitrogen atom at position 1. This compound is known for its white to slightly beige crystalline powder form and has a melting point of 192-196°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-benzimidazolinone can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with formic acid or its derivatives. Another method includes the reaction of o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution . These reactions typically require mild conditions and can be performed at room temperature.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the raw materials are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-benzimidazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-benzimidazolinone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

1-Methyl-2-benzimidazolinone can be compared with other benzimidazole derivatives such as:

  • 2-Methylbenzimidazole
  • 5,6-Dimethylbenzimidazole
  • Benzimidazole itself

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 1 enhances its stability and reactivity compared to other benzimidazole derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEHNKXDXBNHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343559
Record name 1-Methyl-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-01-0
Record name 1-Methyl-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the reactivity of 1-methylbenzimidazole 3-oxide compare to its six-membered counterparts, and what interesting reaction product is formed with methyl cyanoacetate?

A1: Research indicates that 1-methylbenzimidazole 3-oxide (I), a five-membered heteroaromatic N-oxide, exhibits reactivity similar to six-membered N-oxides. [] For instance, it undergoes deoxygenation with phosphorus trichloride and reacts predictably with acetic anhydride and various anionide reagents. Interestingly, 1-methylbenzimidazole 3-oxide reacts with methyl cyanoacetate to yield methyl α-cyano-1-methyl-2-benzimidazoleacetate. [] This highlights its potential as a building block in organic synthesis.

Q2: Can you elaborate on the reaction of 1-methylbenzimidazole 3-oxide with methyl iodide and its implications?

A2: Both 1-methylbenzimidazole 3-oxide (I) and 1-methoxybenzimidazole react with methyl iodide to produce 1-methyl-3-methoxybenzimidazolium iodide. [] This observation suggests a possible rearrangement of 1-methylbenzimidazole 3-oxide in solution to 1-methyl-2-benzimidazolinone before reacting with methyl iodide. This finding sheds light on the dynamic nature of this compound in solution and its potential to undergo transformations.

Q3: What is the significance of the formation of 6-acetoxy-2-diacetylamino-1-methylbenzimidazole from 2-azido-1-methylbenzimidazole?

A3: The reaction of 2-azido-1-methylbenzimidazole (I) with acetic anhydride yields two products: 3-acetyl-1-methyl-2-benzimidazolinone (VI) and 6-acetoxy-2-diacetylamino-1-methylbenzimidazole (VII). [] The formation of compound VII, in particular, suggests a complex reaction mechanism involving multiple acetylation steps and potential rearrangements. This finding underscores the intriguing reactivity of benzimidazole derivatives and their potential to undergo unexpected transformations.

Q4: How is this compound incorporated into the structure of potential EZH2 inhibitors?

A4: Research focuses on developing novel pyridone-benzamide derivatives containing a this compound moiety as potent EZH2 inhibitors for treating B-cell lymphomas. [] While specific details about the structure-activity relationships are not provided in the abstract, this highlights the growing interest in incorporating this compound into drug-like molecules, particularly those targeting epigenetic regulators like EZH2.

Q5: Can this compound be used in the synthesis of compounds with biological activity?

A5: Yes, this compound serves as a starting material for synthesizing CM699, a dual sigma receptor antagonist and dopamine uptake inhibitor. [] This compound, synthesized via a reaction with 1,4-dibromobutane followed by coupling with 3H-spiro[isobenzofuran-1,4'-piperidine], demonstrates preclinical efficacy in reducing cocaine self-administration in rats. [] This example highlights the utility of this compound as a building block for developing pharmacologically active compounds, particularly those targeting the central nervous system.

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